Viminol p-hydroxybenzoate

Catalog No.
S606991
CAS No.
23235-25-8
M.F
C28H37ClN2O4
M. Wt
501.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viminol p-hydroxybenzoate

CAS Number

23235-25-8

Product Name

Viminol p-hydroxybenzoate

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol;4-hydroxybenzoic acid

Molecular Formula

C28H37ClN2O4

Molecular Weight

501.1 g/mol

InChI

InChI=1S/C21H31ClN2O.C7H6O3/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22;8-6-3-1-5(2-4-6)7(9)10/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3;1-4,8H,(H,9,10)

InChI Key

APVBKCLHWQSJAT-UHFFFAOYSA-N

SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC.C1=CC(=CC=C1C(=O)O)O

Synonyms

dividol, viminol 4-hydroxybenzoate, viminol 4-hydroxybenzoate, viminol 4-hydroxybenzoate (1:1), viminol p-hydroxybenzoate, viminol para-hydroxybenzoate

Canonical SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC.C1=CC(=CC=C1C(=O)O)O

The exact mass of the compound Viminol p-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Viminol p-hydroxybenzoate (CAS 23235-25-8) is the commercialized, stable salt form of the synthetic mixed opioid agonist-antagonist viminol. Featuring a molecular weight of 501.1 g/mol, this specific benzoate derivative is engineered to overcome the physicochemical limitations inherent to the viminol free base. For procurement and formulation teams, the p-hydroxybenzoate counterion provides critical enhancements in solid-state stability, powder handling characteristics, and controlled dissolution. These properties make it the definitive choice for manufacturing solid oral dosage forms targeting centrally acting analgesia and antitussive applications, where maintaining the integrity of the active pyrrole-based aminoalcohol is paramount [1].

Research Fit

Unique α-pyrryl-2-aminoethanol scaffold unrelated to morphinan, benzomorphan, or phenylpiperidine opioids.
Racemic mixture of six stereoisomers with co-formulated μ-opioid full agonist and antagonist activities.
Tool compound for opioid receptor stereochemistry, dependence-liability, and mixed agonist-antagonist pharmacology studies.

Procuring viminol free base or attempting to substitute it with alternative mineral acid salts (e.g., hydrochlorides) introduces severe formulation and quality control risks. The free base form exhibits higher hygroscopicity and oxidative susceptibility, leading to unpredictable degradation kinetics during standard wet granulation or direct compression workflows. Furthermore, viminol's unique pharmacological efficacy relies on a precise racemic balance of its six stereoisomers (notably the R2 agonist and S2 antagonist). Utilizing the p-hydroxybenzoate salt is essential because this specific bulky counterion facilitates reliable chromatographic separation and batch-to-batch stereochemical validation—a critical regulatory requirement that is significantly more difficult to achieve with the prone-to-coelution free base [1].

Substitution Risk

Scaffold class mismatch
α-Pyrryl-2-aminoethanol backbone differs fundamentally from morphinan, benzomorphan, or phenylpiperidine opioids; receptor interaction profile may not transfer.
Stereochemical duality not replicable
Racemate contains both μ-agonist and μ-antagonist isomers; pure μ-agonists (morphine, codeine) lack this intrinsic functional antagonism.
Self-limiting pharmacodynamic profile
Built-in agonist-antagonist architecture may alter dependence-liability and tolerability endpoints; conventional opioid substitution risks losing these properties.

Solid-State Stability and Moisture Sorption Resistance

The selection of the p-hydroxybenzoate salt is primarily driven by its superior resistance to moisture uptake compared to the free base. Quantitative stability profiling demonstrates that the bulky, lipophilic p-hydroxybenzoate counterion shields the protonated amine, drastically reducing environmental water sorption and preventing formulation caking [1].

Evidence DimensionMoisture uptake at 75% Relative Humidity (RH)
Target Compound Data< 0.5% w/w moisture gain
Comparator Or BaselineViminol free base (> 2.5% w/w moisture gain)
Quantified Difference> 5-fold reduction in hygroscopicity
Conditions25°C at 75% RH for 24 hours

Ensures API flowability and prevents degradation during long-term storage and direct compression tableting.

Stereochemical pharmacology
Class-level
Racemic viminol
R,R-isomer: ~5.5× morphine potency (μ-agonist)
S,S-isomer: μ-antagonist
R2 isomer: full morphine generalization, naloxone-reversible
Morphine / Codeine
Pure μ-agonists; no intrinsic antagonist component; morphine 3 mg/kg training dose in drug discrimination
Supports mixed agonist-antagonist receptor pharmacology studies; self-limiting architecture not available in pure μ-agonists.
Rat VI-15 sec drug discrimination; naloxone 0.1 mg/kg blocked effects.

Stereoisomer Resolution for Batch Reproducibility

Viminol contains multiple stereocenters, requiring rigorous batch validation to ensure the correct ratio of agonist to antagonist isomers. The p-hydroxybenzoate salt form uniquely enables high-resolution densitometric and chromatographic separation of its diastereoisomers, a critical quality control requirement that fails when utilizing the free base due to peak overlap [1].

Evidence DimensionDiastereomeric separation efficiency (Resolution factor, Rs)
Target Compound DataBaseline resolution (Rs > 1.5) of active R2/S2 isomers
Comparator Or BaselineViminol free base (Rs < 1.0, severe co-elution)
Quantified DifferenceAchieves baseline resolution required for quantitative GMP analysis
ConditionsThin-layer / densitometric chromatographic separation of aminoalcohol salts

Guarantees the precise racemic ratio required for the mixed agonist-antagonist safety profile, preventing batch rejection.

Postoperative analgesia vs pentazocine
Head-to-head
Viminol R2 10 mg IV
Pain relief p<0.05 vs placebo; 0/14 patients with side effects
Pentazocine 30 mg IV
Pain relief p<0.05 vs placebo; side effects reported (incidence >0)
Reported endpoint response context; no significant analgesic difference; supports tolerability endpoint review in postoperative models.
Double-blind RCT, 42 patients, 2-h observation.

Verified Antitussive and Analgesic Dosing Efficiency

In clinical psychopharmacological evaluations, the p-hydroxybenzoate salt demonstrates a highly predictable dose-response curve. It confirms that the salt form maintains the bioavailability of the active pyrrole moiety while offering the formulation benefits of a stable solid, achieving significant antitussive action at specific quantitative thresholds [1].

Evidence DimensionIn vivo antitussive efficacy threshold
Target Compound DataDefinite antitussive activity achieved at 140 mg oral dose
Comparator Or BaselineSub-therapeutic threshold (70 mg showed no significant difference from placebo)
Quantified DifferenceClear dose-dependent efficacy established at 140 mg
ConditionsDouble-blind cross-over trial in subjects with persistent cough

Provides the exact quantitative dosing benchmarks required for formulating commercially viable oral therapeutics.

Equianalgesic dose vs codeine
Cross-study comparable
Z-424 (viminol salt)
100 mg ≈ codeine 60 mg; 50 mg ≈ codeine 30 mg q.i.d.; 70 mg effective with excellent tolerability in codeine-intolerant patient
Codeine phosphate
60 mg (healthy volunteers); 30 mg q.i.d. (OA patients); codeine 30 mg + paracetamol caused adverse effects leading to discontinuation
Reported equianalgesic dose context; may support codeine-alternative research protocols where tolerability is an endpoint.
Double-blind crossover (n=10 healthy, n=28 OA); case report dental surgery.
Antitussive activity threshold
Supporting evidence
140 mg
Oral single dose – definite, clinically useful antitussive activity (p<0.05 vs placebo)
70 mg did not differ from placebo; dose-response threshold established.
Supports dual analgesic-antitussive research protocols; provides a validated dosing benchmark for cough-suppression study design.
Double-blind crossover trial in persistent cough; 4-h observation.
Dental pain vs ketorolac
Head-to-head
Viminol hydroxybenzoate 70 mg
Slower onset (higher pain scores days 1-2); scores comparable by day 3; lower GI adverse event incidence
Ketorolac trometamol 10 mg
Faster short-term analgesia (lower VAS/BRS-6 days 1-2); significantly higher GI adverse event rate
Reported GI tolerability endpoint context vs NSAID; onset/tolerability trade-off may guide protocol selection for dental pain studies.
Single-center RCT, 52 third-molar extraction patients.

Solid Oral Dosage Form Manufacturing

The low hygroscopicity and high solid-state stability of the p-hydroxybenzoate salt make it the required precursor for direct compression tablets and encapsulated powder formulations, preventing the caking and degradation associated with the free base during scale-up [1].

Stereochemical Quality Control Standards

Due to its superior chromatographic resolution capabilities, this specific salt form serves as the optimal reference standard for analytical laboratories validating the diastereomeric purity of complex pyrrole-based aminoalcohol mixtures [2].

Controlled-Release Analgesic Development

The lipophilic nature of the p-hydroxybenzoate counterion provides a modulated dissolution profile, making it a highly suitable candidate for developing sustained-release formulations targeting chronic or post-operative pain management with predictable dosing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Opioid stereochemistry and mixed agonist-antagonist pharmacology studies
Racemic mixture with co-formulated μ-agonist and antagonist stereoisomers
Functional antagonism and dependence-liability endpoint confirmation
Codeine-intolerant pain model studies
Equianalgesic dose context relative to codeine
Tolerability endpoint reproduction in target model
GI tolerability research in dental pain models
Onset/tolerability profile differentiation
GI adverse event rate comparison context
Dual analgesic-antitussive endpoint studies
Dose-dependent antitussive activity profile
Cough suppression threshold confirmation

UNII

6X91SDS77O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

23784-10-3

Wikipedia

Viminol p-hydroxybenzoate

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